molecular formula C14H12N2O B7906059 (2-Phenylbenzo[d]oxazol-5-yl)methanamine

(2-Phenylbenzo[d]oxazol-5-yl)methanamine

Cat. No.: B7906059
M. Wt: 224.26 g/mol
InChI Key: COGZGRCLSBQDOR-UHFFFAOYSA-N
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Description

(2-Phenylbenzo[d]oxazol-5-yl)methanamine is an organic compound with the molecular formula C14H12N2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanamine typically involves the formation of the benzoxazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent reactions introduce the phenyl and methanamine groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the minimization of by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylbenzo[d]oxazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2-Phenylbenzo[d]oxazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of (2-Phenylbenzo[d]oxazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-2-phenylbenzo[d]oxazol-7-yl)methoxy-3,5-dichlorophenylpropanoic acid hydrochloride
  • 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
  • 2-(3-Aminophenyl)benzo[d]oxazol-6-amine

Uniqueness

(2-Phenylbenzo[d]oxazol-5-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-phenyl-1,3-benzoxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGZGRCLSBQDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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